L-(+)-Canavanine sulfate salt monohydrate
Description
Non-Proteinogenic Amino Acid Nature and Arginine Mimicry
L-canavanine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids typically incorporated into proteins during translation. wikipedia.orgwikipedia.org Its structure is remarkably similar to the proteinogenic amino acid L-arginine, with the key difference being the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxa group (an oxygen atom) in canavanine. wikipedia.orgnih.gov
This structural mimicry is the primary driver of its biological activity. nih.gov Arginyl-tRNA synthetases, the enzymes responsible for attaching arginine to its corresponding transfer RNA for protein synthesis, often cannot distinguish between L-arginine and L-canavanine. uchicago.edunih.gov This leads to the erroneous incorporation of canavanine into nascent polypeptide chains, resulting in the formation of structurally aberrant "canavanyl" proteins. nih.govnih.govresearchgate.net The altered structure of these proteins can disrupt their function, leading to a cascade of deleterious effects on cellular processes, including DNA and RNA metabolism and protein synthesis. uchicago.edunih.gov
Historical Perspective of Canavanine Research
The investigation into L-canavanine has a rich history, initially focusing on its role as a toxic component in certain plants. Early studies identified it as a potent natural insecticide and an allelochemical, a compound produced by a plant that influences the growth of other organisms. nih.govuchicago.edu Its presence in high concentrations in the seeds of plants like alfalfa (Medicago sativa) and jack bean (Canavalia ensiformis) pointed towards its significance in plant defense mechanisms. nih.govresearchgate.net
Over time, research expanded to explore the molecular basis of its toxicity. The discovery that L-canavanine acts as an arginine antagonist opened up new avenues of investigation. nih.gov Scientists began to utilize it as a tool to probe the intricacies of arginine metabolism and protein synthesis. This foundational research laid the groundwork for its exploration in more complex biological systems and disease models.
Broad Academic Significance and Research Trajectories
The unique properties of L-canavanine have led to its application in a wide array of academic research fields. Its ability to interfere with arginine-dependent processes has made it a subject of interest in cancer research, with studies exploring its potential as an antineoplastic agent. aacrjournals.orgtandfonline.comresearchgate.net Research has shown its ability to inhibit the growth of various cancer cell lines and enhance the efficacy of radiation therapy. aacrjournals.org
Another significant area of research involves its interaction with nitric oxide synthases (NOS), enzymes that produce nitric oxide from L-arginine. L-canavanine has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme often upregulated during inflammatory responses. nih.govnih.govscientificlabs.co.uk This has led to investigations into its potential therapeutic effects in conditions like endotoxic shock. nih.gov
Furthermore, L-canavanine has been studied in the context of immunology, with some research suggesting a potential link between its consumption and the induction of autoimmune-like syndromes in animal models. wikipedia.orgnih.gov Its role as an allelochemical continues to be a focus in plant biology and ecology, examining its impact on soil microbial communities and its potential use as a bioherbicide. researchgate.netfrontiersin.orgcsu.edu.au The development of canavanine-derived compounds is also an active area of research, particularly in the context of creating novel antiviral agents. nih.gov
Interactive Data Tables
Research Findings on L-Canavanine's Effects
| Research Area | Key Finding | Organism/System Studied | Reference |
| Oncology | Inhibited DNA synthesis in L1210 leukemic cells by 86% after a 24-hour infusion. | C57BL/6 × DBA/2 F1 mice with L1210 leukemic cells | aacrjournals.org |
| Oncology | Enhanced the cytotoxic effects of γ-rays in human colonic tumor cells (HT-29). | Human colonic tumor cell line HT-29 | aacrjournals.org |
| Inflammation | Attenuated the fall in blood pressure and cardiac index during endotoxic shock. | Rodents | nih.gov |
| Nitric Oxide Synthesis | Selectively inhibited inducible nitric oxide synthase (iNOS) activity. | Rodents, Tomato plants | nih.govscientificlabs.co.ukfrontiersin.org |
| Insecticidal Activity | Acted as a repellent and was toxic to Drosophila melanogaster when ingested. | Drosophila melanogaster (fruit fly) | nih.govpasteur.fr |
| Allelopathy | Altered the soil microbial community composition when released from hairy vetch roots. | Soil microbiome | frontiersin.org |
Properties of L-(+)-Canavanine Sulfate (B86663) Salt Monohydrate
| Property | Value |
| Molecular Formula | C₅H₁₂N₄O₃ · H₂SO₄ · H₂O |
| Molar Mass | 292.28 g/mol |
| Appearance | White to off-white powder |
| Biological Source | Primarily seeds of leguminous plants (e.g., Jack bean) |
| Key Characteristic | Structural analogue of L-arginine |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVMUIGJIRTN-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423561 | |
| Record name | L-(+)-Canavanine sulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-57-8 | |
| Record name | L-(+)-Canavanine sulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ecological and Plant Physiological Research
Distribution and Accumulation in Leguminous Plants
The production and storage of L-canavanine are predominantly a characteristic of the subfamily Papilionoideae within the Fabaceae family. researchgate.net This section explores the specific plant species known to accumulate this compound and its localization within different plant tissues.
Specific Plant Species Accumulating Canavanine
A significant number of leguminous species are known to synthesize and store substantial quantities of L-canavanine. This accumulation is a key ecological strategy for these plants. Prominent examples of canavanine-accumulating plants include:
Canavalia ensiformis (Jack bean): The seeds of the jack bean are one of the most well-known and richest sources of L-canavanine, where it can constitute a significant portion of the seed's dry weight. researchgate.netnih.gov
Medicago sativa (Alfalfa): Alfalfa seeds and sprouts are also notable for their high canavanine content. nih.gov Research has shown that canavanine levels in commercially grown alfalfa sprouts can range from 1.3% to 2.4% of the dry matter, while seeds contain approximately 1.4% to 1.8%. nih.gov
Dioclea megacarpa (A tropical woody vine): The seeds of this neotropical legume contain exceptionally high concentrations of L-canavanine, reaching up to 13% of their dry weight. nih.govnih.gov
Vicia villosa (Hairy vetch): This species accumulates canavanine, particularly in its seeds and young seedlings, where it is a precursor to another allelochemical, cyanamide. nih.gov
Hedysarum alpinum (Alpine sweetvetch or Eskimo potato): The seeds of this plant have been found to contain about 1.2% canavanine by weight. wikipedia.org
Colutea arborescens (Bladder senna): This leguminous shrub is also recognized as a canavanine accumulator. researchgate.net
Table 1: Plant Species Accumulating L-Canavanine and Reported Concentrations
| Plant Species | Common Name | Primary Accumulation Site | Reported Concentration (as % of dry weight) |
| Canavalia ensiformis | Jack bean | Seeds | >5% researchgate.net |
| Medicago sativa | Alfalfa | Seeds, Sprouts | 1.3% - 2.4% nih.gov |
| Dioclea megacarpa | Tropical woody vine | Seeds | >8% - 13% nih.govnih.gov |
| Hedysarum alpinum | Alpine sweetvetch | Seeds | ~1.2% wikipedia.org |
| Vicia villosa | Hairy vetch | Seeds, Seedlings | High levels nih.gov |
| Canavalia cathartica | Wild legume | Seeds, Ripened beans | High levels researchgate.net |
| Canavalia maritima | Wild legume | Ripened beans | High levels researchgate.net |
Tissue-Specific Localization and Concentration Dynamics
L-canavanine is not uniformly distributed throughout the plant. Its concentration varies significantly across different tissues and developmental stages, highlighting its specific physiological roles.
The primary site of canavanine accumulation is the seeds, where it serves as a crucial nitrogen reserve for the developing embryo. wikipedia.orgnih.gov In Canavalia ensiformis, for instance, the concentration of canavanine in the seeds increases dramatically during maturation. oup.com Studies on Canavalia cathartica and Canavalia maritima have also revealed the highest concentrations of L-canavanine in raw seeds and ripened beans. researchgate.net
In addition to seeds, canavanine is present in other plant parts, albeit generally at lower concentrations. In Canavalia ensiformis, it is found in vegetative organs. oup.com Research on Vicia villosa has detected high levels of canavanine in the epicotyl protoplasts of etiolated seedlings. nih.gov Furthermore, L-canavanine is exuded from the roots of young hairy vetch plants into the surrounding soil. nih.gov
The concentration of canavanine is dynamic, particularly during germination and early seedling growth. In alfalfa, canavanine is metabolized in the early stages of seedling development. nih.gov In contrast, in Canavalia ensiformis, while the canavanine content of the seeds may decrease slightly upon germination, there is an elevated synthesis of canavanine in the early stages of development, particularly in the cotyledons of 7-day-old seedlings, suggesting a role in nitrogen translocation to the growing parts of the seedling.
Biosynthesis and Metabolism in Plants
The synthesis of L-canavanine in plants involves a specialized metabolic pathway that is analogous in some respects to the well-known ornithine-urea cycle in animals. nih.govpatsnap.comyoutube.comyoutube.com
Enzymatic Pathways Leading to Canavanine Synthesis
The biosynthesis of L-canavanine in jack bean (Canavalia ensiformis) has been shown to proceed through a cyclic series of reactions. nih.gov This pathway begins with L-canaline, which is structurally similar to ornithine.
The key steps in the proposed biosynthetic pathway are as follows:
Formation of O-ureido-L-homoserine: The initial step involves the conversion of L-canaline. Evidence from labeled-precursor feeding studies, particularly with [¹⁴C]carbamoyl phosphate, points to the formation of O-ureido-L-homoserine from L-canaline. nih.govnih.gov
Formation of Canavaninosuccinic Acid: Following the formation of O-ureido-L-homoserine, it is believed to react with aspartate to form canavaninosuccinic acid. researchgate.net
Cleavage to L-canavanine: In the final step, canavaninosuccinic acid is cleaved to yield L-canavanine and fumarate. researchgate.net
This pathway shows a clear parallel to the urea (B33335) cycle, where ornithine is converted to citrulline and then, through argininosuccinate (B1211890), to arginine.
The primary degradative pathway for canavanine in the plant involves its cleavage back to L-canaline and urea by the enzyme arginase. nih.gov The resulting canaline (B555070) can be further metabolized. nih.gov
Table 2: Analogy between Canavanine Biosynthesis and the Urea Cycle
| Canavanine Biosynthesis | Urea Cycle |
| L-Canaline | L-Ornithine |
| O-ureido-L-homoserine | L-Citrulline |
| Canavaninosuccinic acid | Argininosuccinic acid |
| L-Canavanine | L-Arginine |
Regulatory Mechanisms of Canavanine Production
The regulation of canavanine synthesis is closely tied to the developmental stage of the plant and the specific tissues involved. In developing jack bean fruits, evidence suggests that canavanine is synthesized in the pod and then transported to the maturing seeds. oup.com The concentration of canavanine in the pod of the jack bean is highest about six weeks after flowering, indicating a peak in synthetic activity at this stage. oup.com
The expression of the enzymes involved in the biosynthetic pathway is likely under strict developmental and tissue-specific control. For instance, the leaves of developing jack bean plants possess the necessary enzymes for canavanine synthesis. nih.gov In Escherichia coli, canavanine has been observed to repress the synthesis of ornithine transcarbamylase, an enzyme in the arginine biosynthetic pathway, suggesting that canavanine can exert feedback control on related metabolic pathways. nih.gov While the precise molecular mechanisms of regulation in plants are still under investigation, it is clear that the production of this nitrogen-rich compound is a highly controlled process to meet the plant's needs for nitrogen storage and defense.
Role as a Plant Protective Allelochemical
One of the most significant ecological functions of L-canavanine is its role as a protective allelochemical. wikipedia.orgnih.gov Allelopathy refers to the chemical inhibition of one organism by another, and canavanine provides a formidable defense for the plants that produce it. uchicago.edujst.go.jp
The protective action of canavanine stems from its structural similarity to L-arginine. uchicago.edu This mimicry allows it to interfere with the metabolism of herbivores, insects, and even competing plants and microorganisms. researchgate.netuchicago.edu The primary mechanism of its toxicity is its incorporation into proteins in place of arginine by the arginyl-tRNA synthetase of susceptible organisms. researchgate.netuchicago.edu This leads to the production of structurally aberrant and non-functional proteins, which can disrupt critical cellular processes, including DNA and RNA metabolism and protein synthesis. uchicago.edu
As an allelochemical, L-canavanine can:
Deter Herbivores: Many insects and other herbivores are susceptible to the toxic effects of canavanine. For example, the tobacco hornworm (Manduca sexta) is highly sensitive to canavanine, and its consumption leads to developmental abnormalities. wikipedia.org In contrast, some specialized herbivores, like the bruchid beetle Caryedes brasiliensis, which feeds exclusively on the canavanine-rich seeds of Dioclea megacarpa, have evolved mechanisms to detoxify canavanine. wikipedia.orgnih.gov
Inhibit Competing Plants: Canavanine released from plants can suppress the growth of neighboring plants, reducing competition for resources. nih.gov
Affect Soil Microbial Communities: L-canavanine exuded from the roots of plants like hairy vetch can alter the composition of the soil microbial community. nih.gov It can inhibit the growth of certain bacteria while being utilized as a nutrient source by others. nih.govnih.gov For instance, it has been shown to increase the abundance of Firmicutes and Actinobacteria while decreasing Proteobacteria and Acidobacteria in the soil. nih.gov This selective pressure can shape the rhizosphere environment to the benefit of the canavanine-producing plant. nih.gov
Antifeedant and Insecticidal Activities
L-Canavanine provides plants with a formidable chemical defense against predation by insects and other herbivores. nih.govuchicago.edu Its presence in plant tissues, particularly seeds, acts as a powerful deterrent and antimetabolite. wikipedia.orgresearchgate.net
Research has demonstrated that L-canavanine has significant detrimental effects on various aspects of insect physiology. For canavanine-sensitive insects, ingestion of this compound leads to a range of developmental and reproductive issues. For example, studies on the tobacco hornworm, Manduca sexta, have shown that dietary canavanine can cause reduced body weight, prolong developmental periods, and decrease both fecundity and fertility. researchgate.net The primary mechanism is the synthesis of dysfunctional, canavanyl proteins that disrupt normal biological processes. nih.govresearchgate.net The biological burdens of this aberrant protein formation can persist throughout the insect's entire life cycle. nih.gov
Beyond toxicity upon ingestion, L-canavanine also functions as a repellent. In the fruit fly Drosophila, the compound is detected by a specific G-protein-coupled gustatory receptor, DmXR. nih.gov This detection triggers an avoidance behavior, causing the fly to retract its proboscis and cease feeding, thereby preventing the ingestion of the toxic substance. nih.govconsensus.app
Table 1: Effects of L-Canavanine on Various Insect Species
| Insect Species | Observed Effects | Reference(s) |
|---|---|---|
| Manduca sexta (Tobacco hornworm) | Reduced body weight, prolonged development, reduced fecundity and fertility, incorporation into lysozyme (B549824) leading to reduced catalytic activity. nih.gov | researchgate.netnih.gov |
| Drosophila melanogaster (Fruit fly) | Acts as a repellent, detected by gustatory receptors (DmXR), leading to feeding avoidance. nih.gov | nih.govconsensus.app |
| Heliothis virescens (Tobacco budworm) | Tolerant to high dietary concentrations. | wikipedia.org |
| Caryedes brasiliensis (Bruchid beetle) | Tolerant; utilizes canavanine as a dietary nitrogen source. researchgate.netnih.gov | wikipedia.orgresearchgate.netnih.gov |
While L-canavanine is a potent insecticide for many species, some insects have evolved sophisticated mechanisms to tolerate and even utilize it. These specialist herbivores demonstrate remarkable biochemical adaptations. wikipedia.org
One primary resistance strategy involves highly selective aminoacyl-tRNA synthetases. The arginyl-tRNA synthetase of a resistant insect can effectively discriminate between L-arginine and L-canavanine, preventing the latter's incorporation into nascent proteins. researchgate.net The bruchid beetle, Caryedes brasiliensis, which develops within the canavanine-rich seeds of Dioclea megacarpa, possesses the most highly discriminatory arginine-tRNA ligase known, thus avoiding the creation of faulty proteins. wikipedia.org
A second key mechanism is metabolic detoxification. The larvae of the tobacco budworm, Heliothis virescens, can tolerate lethal amounts of dietary canavanine due to the gastrointestinal expression of canavanine hydrolase, an enzyme that cleaves L-canavanine into L-homoserine and hydroxyguanidine. wikipedia.org Similarly, Caryedes brasiliensis not only avoids incorporating canavanine into its proteins but also efficiently metabolizes it. This beetle breaks down canavanine into canaline and then further detoxifies canaline to form homoserine and ammonia, effectively using the plant's chemical defense as a source of nitrogen for its own development. wikipedia.orgresearchgate.net
Table 2: Comparison of Canavanine-Sensitive and Canavanine-Resistant Insects
| Feature | Canavanine-Sensitive Insect (Manduca sexta) | Canavanine-Resistant Insect (Caryedes brasiliensis) | Reference(s) |
|---|---|---|---|
| Protein Incorporation | Readily incorporates canavanine into proteins. | Avoids incorporation due to highly discriminatory arginyl-tRNA ligase. | wikipedia.orgresearchgate.net |
| Metabolism | Limited ability to detoxify. | Efficiently metabolizes canavanine into canaline, homoserine, and ammonia. | wikipedia.orgresearchgate.net |
| Physiological Outcome | Developmental abnormalities, reduced fitness. | Utilizes canavanine as a primary nitrogen source for growth and development. nih.gov | researchgate.netnih.gov |
Antimicrobial Properties and Plant Disease Resistance
L-canavanine contributes to plant defense not only against herbivores but also against microbial pathogens. nih.gov It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. nih.govjst.go.jp For instance, L-canavanine extracted from alfalfa seeds has a notable inhibitory effect on Bacillus cereus. researchgate.net The mechanism of action is similar to its insecticidal properties: susceptible bacteria incorporate canavanine in place of arginine, leading to the synthesis of altered, non-functional proteins and eventual cell death. researchgate.netnih.gov
In addition to direct toxicity, canavanine can interfere with bacterial communication. In studies involving Sinorhizobium meliloti, the symbiotic nitrogen-fixing bacterium of alfalfa, canavanine was found to inhibit quorum sensing. nih.govresearchgate.net This interference disrupts the regulation of gene expression, such as the production of symbiotically important exopolysaccharides. nih.gov By exuding canavanine, plants like alfalfa and hairy vetch can selectively influence the microbial community in their rhizosphere, potentially favoring beneficial microbes or inhibiting pathogens. frontiersin.orgnih.gov
Allelopathic Interactions with Other Plant Species
Allelopathy refers to the chemical inhibition of one plant by another. L-canavanine is a potent allelochemical, enabling certain legumes to suppress the growth of competing plant species. uchicago.edujst.go.jpresearchgate.net Plants like hairy vetch (Vicia villosa) and jack bean release canavanine into the soil through root exudates. frontiersin.orgnih.gov
This exuded canavanine can significantly impact the surrounding flora. For example, concentrations of canavanine as low as 10 μM have been found to suppress the cell division of lettuce protoplasts. nih.gov In another biotest, canavanine concentrations ranging from 3 to 57 μM, found in the environment of swelled alfalfa seeds, inhibited the growth of both tomato cell suspension cultures and cabbage radicles. nih.gov The primary mechanism for this phytotoxicity is believed to be the suppression of arginine metabolism in the target plant. frontiersin.orgnih.gov This allelopathic capability provides a competitive advantage, helping the canavanine-producing plant to secure resources like water, sunlight, and nutrients.
Nitrogen Storage and Translocation in Plant Development
Beyond its defensive roles, L-canavanine is a crucial molecule for nitrogen metabolism in the plants that produce it. nih.gov
Canavanine as a Nitrogen Reserve in Seeds and Seedlings
Many leguminous species produce and store vast quantities of L-canavanine in their seeds, where it functions as a primary nitrogen reserve. wikipedia.orgresearchgate.netnih.gov In the seeds of some alfalfa cultivars, canavanine can constitute 6 to 16 mg per gram of dry seed, representing over 70% of the total soluble nitrogen. nih.gov In jack bean seeds, it can make up as much as 5% of the seed's dry weight. researchgate.netnih.gov This accumulation effectively makes the seed a nitrogen-rich package, ready to fuel early development.
During germination and early seedling growth, this stored nitrogen is mobilized and translocated from the storage organs (cotyledons) to the developing parts of the plant. nih.govnih.gov Studies on jack bean have shown that canavanine is transported very effectively from the cotyledons to the growing shoots and leaves, but not to the roots. nih.govresearchgate.net As the seedling develops, the stored canavanine is rapidly metabolized, and its nitrogen is reallocated to synthesize other essential amino acids, such as asparagine, to support the plant's growth before photosynthesis becomes fully established. nih.govnih.gov
Interaction with Soil Ecosystems
L-(+)-Canavanine is actively released from the roots of certain leguminous plants into the surrounding soil, a zone known as the rhizosphere. nih.govcdnsciencepub.com This process of exudation has been confirmed in hairy vetch (Vicia villosa), where L-canavanine was detected in the rhizosphere soil but was absent in the bulk soil away from the roots. nih.govnih.govfrontiersin.org The release of canavanine is not limited to soil environments; it has also been observed when plants are grown in an agar-based medium. nih.govfrontiersin.org
The quantity of L-canavanine exuded can vary depending on the growing conditions and the age of the plant. Research on hairy vetch seedlings showed a dynamic release pattern in the initial weeks of growth. The concentration of canavanine in the rhizosphere increased from the first week after germination, peaked in the second week, and subsequently declined to undetectable levels by the fourth week. nih.gov This suggests a strategic release during the critical early stages of seedling establishment. nih.gov
The table below presents the measured concentrations of L-canavanine found in the rhizosphere of hairy vetch under different experimental conditions.
| Growing Condition | L-Canavanine Concentration (nmol/g soil) |
| Farm Soil | 8 |
| Greenhouse Pots | 23 |
| Data sourced from a 2021 study on L-canavanine exudation from hairy vetch roots. nih.gov |
Once exuded into the rhizosphere, L-(+)-canavanine acts as a potent allelochemical, significantly altering the composition and diversity of the soil microbial community (SMC). nih.govfrontiersin.org This modulation appears to be a selective process, creating a more favorable environment for the host plant's survival and its symbiotic relationships. cdnsciencepub.comnih.gov Canavanine can function as an antimicrobial agent against many soil bacteria, yet it is tolerated by beneficial nitrogen-fixing bacteria, such as those from the Rhizobiaceae family. cdnsciencepub.comfrontiersin.org This selective pressure suggests that legumes may use canavanine to optimize their rhizosphere for successful symbiotic events. nih.gov
Detailed studies on the effect of applying L-canavanine directly to soil have demonstrated specific shifts in bacterial phyla. The findings represent the first report of a single non-proteinogenic amino acid affecting the biodiversity of the soil microbial community. nih.govfrontiersin.org
The table below summarizes the observed changes in the relative abundance of major bacterial phyla in response to the application of L-canavanine to the soil.
| Bacterial Phylum | Effect of L-Canavanine Application |
| Firmicutes | Increased Abundance |
| Actinobacteria | Increased Abundance |
| Proteobacteria | Decreased Abundance |
| Acidobacteria | Decreased Abundance |
| Data reflects changes observed after the application of L-canavanine, with decreases being most pronounced at higher concentrations (500 nmol/g soil). nih.govnih.govfrontiersin.orgresearchgate.net |
The increase in Actinobacteria is notable, as this group is involved in critical nutrient cycling, and it is speculated that canavanine may influence their production of secondary metabolites. nih.govfrontiersin.org
The introduction of L-(+)-canavanine into the soil ecosystem causes extensive changes to the functional metabolic pathways of the microbial community. nih.govfrontiersin.org As a structural analog of L-arginine, canavanine directly influences pathways related to amino acid degradation. nih.govnih.gov Predictive metagenomic analysis of soil treated with L-canavanine revealed that the L-arginine degradation pathway was enriched by a factor of 1.3. nih.govfrontiersin.orgresearchgate.net
The influence extends beyond amino acid metabolism, with significant alterations observed in carbon metabolism-related pathways and an enrichment in the degradation of nitrogen-rich compounds in general. nih.govnih.govfrontiersin.org It is theorized that, similar to arginine, the degradation products of canavanine could ultimately be converted to succinate, which then enters the central metabolic TCA (tricarboxylic acid) cycle. nih.govfrontiersin.org In one study, a total of 439 metabolic pathways were predicted to be altered by the presence of high concentrations of L-canavanine. nih.govfrontiersin.org These findings indicate that the exudation of this single compound can profoundly reshape the biochemical functioning of the soil to favor the plant's survival. nih.govfrontiersin.org
Molecular and Biochemical Mechanisms of Action
Arginine Analog Mimicry and Enzymatic Recognition
The cornerstone of canavanine's mechanism of action is its structural mimicry of L-arginine. The two molecules are nearly identical, with the only difference being the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxygen atom (an oxa group) in canavanine. wikipedia.orgnih.gov This subtle alteration has profound biochemical consequences, particularly concerning its basicity. The guanidino group of arginine has a pKa of approximately 12.5, making it highly basic and typically protonated at physiological pH. In contrast, the guanidinooxy group of canavanine is significantly less basic, with a pKa around 7.0. researchgate.netnih.gov This difference in basicity is critical to the altered function of proteins that incorporate canavanine. nih.gov
Due to its structural resemblance to L-arginine, canavanine can compete with arginine for the active sites of various enzymes. nih.gov This competitive antagonism means that canavanine can act as a substrate for enzymes that normally bind and process arginine, thereby interfering with normal arginine metabolism and function. uchicago.edunih.gov This competition is a key initial step in its toxic effects, as it allows canavanine to enter metabolic pathways from which it would otherwise be excluded. researchgate.net Organisms that cannot distinguish canavanine from arginine are therefore susceptible to its antimetabolic effects. nih.gov
While canavanine can mimic arginine, its interaction with arginine-utilizing enzymes is not uniform. The efficiency of recognition and processing varies significantly between different enzymes and organisms. Key enzymes affected include arginyl-tRNA synthetase and arginase.
Arginyl-tRNA Synthetase (ArgRS): This enzyme is responsible for charging transfer RNA (tRNA) with arginine for protein synthesis. In many organisms, ArgRS cannot effectively discriminate between arginine and canavanine, leading to the misacylation of tRNAArg with canavanine. nih.govuni-konstanz.de However, some canavanine-producing plants and adapted insects have evolved ArgRS enzymes with high discriminatory power to avoid autotoxicity. nih.gov For instance, the ArgRS from the canavanine-producing jack bean has a discrimination factor of 485 in favor of arginine over canavanine, whereas the enzyme from the non-producing soybean readily utilizes canavanine. nih.gov
Arginase: This enzyme hydrolyzes arginine to ornithine and urea (B33335). Canavanine can also serve as a substrate for arginase, which cleaves it into L-canaline and urea. wikipedia.org Canaline (B555070) itself is a potent insecticide. wikipedia.org Kinetic studies have shown significant differences in how arginases from various species handle canavanine. For example, jack bean mitochondrial arginase has a very high apparent Km for canavanine (38 mM), indicating a much lower affinity for it compared to arginine (Km of 7-8 mM). researchgate.net
| Enzyme | Organism | Substrate | Km (mM) | kcat/Km (Discrimination Factor) | Reference |
| Arginyl-tRNA Synthetase | Jack Bean (Canavalia ensiformis) | L-Arginine | 0.02 | 485 (vs. L-Canavanine) | nih.gov |
| L-Canavanine | 1.8 | nih.gov | |||
| Arginyl-tRNA Synthetase | Soybean (Glycine max) | L-Arginine | 0.03 | - | nih.gov |
| L-Canavanine | 0.04 | nih.gov | |||
| Mitochondrial Arginase | Jack Bean (Canavalia ensiformis) | L-Arginine | 7-8 | - | researchgate.net |
| L-Canavanine | 38 | researchgate.net | |||
| Mitochondrial Arginase | Soybean (Glycine max) | L-Arginine | 7-8 | - | researchgate.net |
| L-Canavanine | >890 | researchgate.net |
Disruption of Protein Synthesis and Function
The most significant toxic mechanism of canavanine stems from its disruption of protein synthesis. uchicago.edu This process leads to the creation of non-functional proteins, which has widespread and damaging effects on cellular function.
The process begins when arginyl-tRNA synthetase (ArgRS) mistakenly attaches canavanine to the arginine-specific transfer RNA (tRNAArg). nih.govnih.gov This "mischarged" canavanyl-tRNAArg is then delivered to the ribosome during translation. Because the translational machinery recognizes the anticodon of the tRNA, not the attached amino acid, canavanine is incorporated into the growing polypeptide chain at positions coded for arginine. researchgate.netresearchgate.net This misincorporation occurs readily in canavanine-sensitive organisms. nih.gov For example, in the tobacco hornworm Manduca sexta, the ratio of incorporation for arginine to canavanine is approximately 3 to 1, indicating a low discriminatory capacity of its ArgRS. wikipedia.org
The substitution of arginine with canavanine results in the synthesis of structurally aberrant "canavanyl" proteins. wikipedia.orgresearchgate.net The primary reason for this structural disruption is the lower basicity of canavanine's guanidinooxy group compared to arginine's guanidino group. nih.gov Arginine residues, being positively charged at physiological pH, often form critical ionic bonds (salt bridges) with negatively charged amino acid residues, which are essential for stabilizing the tertiary and quaternary structures of proteins. nih.gov Canavanine residues, being less basic, are less likely to be protonated and cannot form these crucial ionic interactions effectively. nih.govnih.gov This leads to misfolding and the creation of proteins with altered three-dimensional conformations. researchgate.netnih.gov The incorporation of canavanine into the egg yolk protein vitellogenin in the locust, for example, was shown to disrupt its structure. researchgate.net
The synthesis of structurally unsound canavanyl proteins has catastrophic consequences for the cell. These faulty proteins can lead to a general disruption of cellular metabolism, including critical processes like DNA and RNA synthesis. uchicago.edunih.gov
Enzyme Malfunction: Canavanyl enzymes may have reduced or no catalytic activity, disrupting metabolic pathways. The substitution of canavanine for arginine in E. coli alkaline phosphatase, for instance, resulted in an inactive enzyme. researchgate.net
Disruption of DNA Synthesis: The formation of aberrant proteins required for DNA replication can lead to a potent inhibition of DNA synthesis. researchgate.net In E. coli, this can lead to the formation of canavanyl-protein-DNA-membrane aggregates that irreversibly damage the genome. researchgate.net
Increased Protein Degradation: Cells often recognize misfolded proteins and target them for degradation. Studies in fibroblasts have shown that canavanyl proteins are degraded at approximately twice the rate of their normal counterparts. nih.gov
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins can trigger the unfolded protein response (UPR) and lead to ER stress, which can ultimately induce programmed cell death (apoptosis). nih.gov
Altered Electrophoretic Mobility: The structural changes in canavanyl proteins can be observed experimentally. For example, the incorporation of canavanine into murine retrovirus proteins caused a noticeable shift in their electrophoretic mobility, making them appear larger than their native counterparts. nih.gov
Ultimately, the widespread synthesis of dysfunctional proteins compromises cellular integrity and function, leading to growth inhibition and cell death, which underlies canavanine's toxicity. uchicago.edunih.gov
Enzyme Inhibition and Metabolic Perturbations
L-(+)-Canavanine, a non-proteinogenic amino acid, exerts its biological effects primarily by acting as a structural analog of L-arginine. uchicago.edunih.govwikipedia.org This molecular mimicry allows it to interfere with a variety of L-arginine-dependent metabolic pathways, leading to significant enzymatic inhibition and broad metabolic disturbances. Its primary mode of action involves competing with L-arginine for the active sites of various enzymes, leading to altered cellular processes. uchicago.eduscientificlabs.co.uk
Inhibition of Arginase Activity
L-canavanine functions as an inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine into L-ornithine and urea. researchgate.net As a close structural analog, L-canavanine competes with L-arginine, thereby disrupting the urea cycle and the production of ornithine, a crucial precursor for the synthesis of polyamines, proline, and glutamate. uchicago.eduresearchgate.net
Research on sheep spleen tissue has demonstrated that L-canavanine inhibits arginase activity in a non-competitive manner. researchgate.net This suggests that L-canavanine binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. However, in other contexts, it is known to act as a competitive inhibitor for various L-arginine-utilizing enzymes. unm.edunih.gov For instance, it acts as a slow substrate inhibitor for Pseudomonas aeruginosa arginine deiminase, an enzyme that, like arginase, is involved in arginine metabolism. unm.edunih.gov L-canavanine binds to the enzyme's active site, forming a modestly stable intermediate that temporarily inactivates the enzyme. unm.edunih.govnih.gov
| Enzyme | Organism/Tissue | Inhibition Type | Key Findings | Reference |
| Arginase | Sheep Spleen | Non-competitive | Inhibits the hydrolysis of L-arginine to L-ornithine and urea. | researchgate.net |
| Arginine Deiminase | Pseudomonas aeruginosa | Slow Substrate/Time-Controlled | Forms a covalent intermediate with the active-site cysteine residue, leading to temporary inactivation. | unm.edunih.gov |
Interference with Polyamine Biosynthesis
Polyamines, such as putrescine and spermidine, are small polycationic molecules essential for cell growth, proliferation, and differentiation. L-canavanine interferes with their biosynthesis by inhibiting key enzymes in the pathway that utilize L-arginine as a substrate. nii.ac.jpkisti.re.kr
In plants like Zea mays, L-canavanine acts as a competitive inhibitor of arginine decarboxylase, a pivotal enzyme in the polyamine synthesis pathway. nii.ac.jpkisti.re.kr This inhibition, along with a less significant inhibition of ornithine decarboxylase, leads to a marked decrease in the cellular content of putrescine and subsequently affects spermidine levels. nii.ac.jp This disruption of polyamine pools is directly linked to a reduction in meristematic activity, cell division, and DNA synthesis. nii.ac.jpkisti.re.kr Similar inhibitory effects on polyamine synthesis have been observed in T4-infected Escherichia coli. nih.gov This interference represents a key mechanism by which L-canavanine exerts its growth-inhibitory effects. nii.ac.jpnih.gov
Effects on DNA Synthesis and Repair Mechanisms
L-canavanine significantly impacts nucleic acid metabolism, leading to the inhibition of both DNA synthesis and repair. uchicago.edunih.govresearchgate.net This effect is multifaceted and stems from both direct enzymatic inhibition and indirect consequences of its incorporation into proteins.
High concentrations of L-canavanine can effectively block all DNA synthesis within 24 hours in vitro. nih.gov It appears to prevent the initiation of new rounds of DNA replication while allowing for the completion of chains that are already in progress. researchgate.net This disruption of DNA metabolism is a primary contributor to its cytotoxic effects. researchgate.netnih.gov
A crucial indirect mechanism involves its misincorporation into nascent polypeptide chains. The arginyl-tRNA synthetases of many organisms cannot distinguish between L-arginine and L-canavanine, leading to the synthesis of aberrant, canavanyl-containing proteins. uchicago.edunih.gov The presence of these structurally modified proteins can disrupt their function, including the function of enzymes critical for DNA metabolism and repair, ultimately leading to a breakdown in these essential cellular processes. uchicago.edunih.govnih.gov
Metabolism of Canavanine and Formation of Toxic Metabolites
L-(+)-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, undergoes metabolic transformation that can lead to the formation of potent toxic compounds. wikipedia.orgnih.gov Its structural similarity to L-arginine allows it to be recognized by cellular machinery, but its subsequent breakdown produces metabolites with significant antimetabolic properties. researchgate.netuchicago.edu The primary pathway for this metabolic activation involves its conversion to L-canaline, a highly toxic analogue of L-ornithine. wikipedia.orgnih.gov
Biotransformation to L-Canaline
The principal route for the biotransformation of L-canavanine into its toxic metabolite, L-canaline, is through enzymatic hydrolysis. This reaction is primarily catalyzed by arginase, an enzyme of the urea cycle that normally acts on L-arginine. wikipedia.orgrsc.org Due to the structural analogy between canavanine and arginine, where an oxygen atom replaces a methylene bridge, arginase mistakenly recognizes and cleaves canavanine. wikipedia.org
This hydrolytic cleavage yields two products: L-canaline and urea. researchgate.net This process is a critical step in the catabolism of canavanine. nih.gov In organisms that are susceptible to canavanine's toxicity, this biotransformation represents a toxification pathway, as it generates the more acutely toxic compound, canaline. wikipedia.orgnih.gov Conversely, some specialized herbivores, such as the beetle Caryedes brasiliensis, have evolved further metabolic pathways to detoxify canaline, for instance, by reductive deamination to form homoserine and ammonia, thereby using canavanine as a nitrogen source. wikipedia.org
The conversion can be summarized by the following enzymatic reaction:
L-Canavanine + H₂O --(Arginase)--> L-Canaline + Urea
This metabolic step is fundamental to understanding the mechanism of canavanine's toxicity, as the product, L-canaline, is a potent insecticide and antimetabolite. wikipedia.org
| Molecule | Role | Enzyme Involved |
|---|---|---|
| L-(+)-Canavanine | Substrate | Arginase |
| L-Arginine | Endogenous analogue | |
| L-Canaline | Toxic metabolite product | N/A (Product) |
| Urea | Byproduct | N/A (Product) |
Mechanism of Canaline Toxicity via Pyridoxal Phosphate Inactivation
The significant toxicity of L-canaline stems from its ability to interfere with a vital coenzyme, pyridoxal phosphate (PLP), which is the active form of vitamin B6. nih.gov PLP is an essential cofactor for a vast array of enzymes involved in amino acid metabolism, including transaminases, decarboxylases, and racemases. libretexts.orgdrugbank.com
L-canaline, a structural analogue of L-ornithine, exerts its antimetabolic effects by reacting directly with PLP. nih.gov The mechanism involves the formation of a stable covalent bond between canaline and PLP. nih.gov Spectroscopic and NMR analysis have demonstrated that this reaction proceeds via the formation of a Schiff base, resulting in a stable, ninhydrin-positive complex. nih.gov
The formation of this canaline-PLP adduct effectively sequesters and inactivates the coenzyme. nih.gov When canaline interacts with a PLP-dependent enzyme, it reacts with the PLP moiety that is typically bound to a lysine residue in the enzyme's active site. nih.govdrugbank.com This interaction leads to an irreversible inactivation of the enzyme. For example, the catalytic activity of L-tyrosine decarboxylase, a known B6-containing enzyme, is significantly curtailed upon interaction with L-canaline. nih.gov Spectral analysis confirms that this loss of function is directly associated with the reaction between canaline and the enzyme's PLP cofactor. nih.gov
By depleting the pool of available PLP and inhibiting crucial PLP-dependent enzymes, canaline disrupts amino acid metabolism, leading to widespread cellular dysfunction. nih.gov This powerful inhibitory action on PLP-dependent pathways is a primary contributor to the potent antimetabolic and toxic properties of L-canaline. nih.gov
Biological Effects and Therapeutic Research Implications
Antineoplastic and Chemotherapeutic Research
The potential of L-canavanine as an anticancer agent stems from its ability to disrupt protein structure and function, particularly in cancer cells that are dependent on external sources of arginine.
Antiproliferative Effects on Various Cancer Cell Lines
L-canavanine has demonstrated the ability to inhibit the growth of several types of cancer cells. peerj.com Research, both in laboratory settings (in vitro) and in living organisms (in vivo), has shown its inhibitory effects on pancreatic, lung, colon, and leukemic cancer cells. nih.govpeerj.com It has also been shown to be cytotoxic to both standard and multidrug-resistant human tumor cells. nih.gov A limited degree of cytotoxicity has been noted in HeLa, Hep G2, and SK-HEP-1 cells. selleckchem.com The effectiveness of L-canavanine is often enhanced when the culture medium is deprived of L-arginine, which increases the cancer cells' sensitivity to the compound. nih.gov
| Cell Line Type | Cancer Type | Observed Effect |
| Pancreatic Cancer Cells | Pancreatic | Inhibition of proliferation nih.govpeerj.com |
| Lung Cancer Cells | Lung | Inhibition of proliferation nih.govpeerj.com |
| Colon Cancer Cells | Colon | Inhibition of proliferation nih.govpeerj.com |
| Leukemic Cells | Leukemia | Inhibition of proliferation nih.govpeerj.com |
| HeLa, Hep G2, SK-HEP-1 | Cervical, Liver | Limited cytotoxicity selleckchem.com |
Chemosensitizing and Radiosensitizing Potentials in Cancer Treatment
Beyond its direct cytotoxic effects, L-canavanine has been investigated for its ability to make cancer cells more susceptible to other treatments like chemotherapy and radiation.
Studies have revealed a synergistic potentiation of cytotoxicity when L-canavanine is combined with DNA-targeting chemotherapeutic drugs such as doxorubicin (B1662922) and cisplatin. nih.govpeerj.com This effect was observed in various cancer cell lines, including those with high and low levels of the enzyme argininosuccinate (B1211890) synthase (ASS). peerj.com
Furthermore, L-canavanine acts as a radiosensitizing agent. cabidigitallibrary.org In human pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), pretreatment with L-canavanine caused a significant increase in the percentage of cells in the G2/M phase of the cell cycle, a phase known to be more sensitive to radiation. nih.gov This redistribution of cells led to a synergistic enhancement of the cell-killing effects of ionizing radiation. nih.gov Similarly, in human colonic tumor cells (HT-29), L-canavanine enhanced the cytotoxicity of gamma-radiation, whether administered before or after irradiation. nih.gov
Targeting Specific Molecular Pathways in Cancer Cells (e.g., Arginyl-tRNA Synthetase)
The primary mechanism behind L-canavanine's anticancer activity is its role as a molecular imposter of L-arginine. nih.gov Due to their structural resemblance, the enzyme arginyl-tRNA synthetase mistakenly recognizes L-canavanine and incorporates it into newly synthesized proteins in place of L-arginine. nih.govnih.gov
This substitution is critical because L-canavanine has different physicochemical properties than L-arginine; specifically, its oxyguanidino group is less basic than arginine's guanidino group. nih.gov As a result, the "canavanyl" proteins that are produced have altered three-dimensional structures and are unable to form essential ionic bonds, leading to impaired function. nih.govnih.gov This disruption of protein integrity ultimately triggers cellular death. peerj.comnih.gov This unique mechanism of cytotoxicity makes arginyl-tRNA synthetase a novel target for anticancer drug development. nih.gov
Immunomodulatory and Autoimmune Research
While showing promise in cancer research, L-canavanine is also known for its profound effects on the immune system, particularly its association with autoimmune responses.
Induction and Exacerbation of Systemic Lupus Erythematosus (SLE)-like Syndromes
The ingestion of L-canavanine, notably from sources like alfalfa sprouts and seeds, has been linked to the induction or worsening of a systemic lupus erythematosus (SLE)-like autoimmune condition. nih.govnih.gov This connection was first observed in monkeys fed alfalfa sprouts, which subsequently developed a condition mimicking SLE. nih.gov Reintroducing L-canavanine to these animals caused a relapse of the disease. nih.gov
In humans, there have been reports of SLE exacerbation linked to the consumption of alfalfa tablets containing L-canavanine. nih.gov Supplementing with canavanine has been shown to worsen the alfalfa-induced SLE-like syndrome. sigmaaldrich.com The proposed mechanism involves the incorporation of canavanine into proteins, which can disrupt antigen processing and lead to the formation of autoantigens—self-proteins that are incorrectly targeted by the immune system. sigmaaldrich.comnih.gov In various mouse models prone to autoimmunity (NZB/W F1, NZB, and DBA/2), L-canavanine has been shown to trigger or worsen SLE. nih.gov
Effects on T-Cell and B-Cell Function and Regulation
L-canavanine exerts specific, dose-dependent effects on human immune cells that may explain its lupus-inducing potential. nih.gov In laboratory studies, L-canavanine has been shown to be cytotoxic to peripheral blood mononuclear cells (PBMCs). nih.gov
Its effects on T-cells, a type of white blood cell crucial for immune regulation, are particularly noteworthy. Research indicates that L-canavanine can diminish the response of T-cells to certain stimuli and impair the function of suppressor T-cells. nih.gov This impairment leads to an increased production of antibodies, including DNA-binding antibodies, which are a hallmark of SLE. nih.gov
Further studies suggest that L-canavanine primarily acts on a subset of T-cells known as suppressor-inducer T-cells (specifically CD8(-)Leu8(+) cells). nih.gov Interestingly, lymphocytes from patients with active SLE have been found to be specifically unresponsive to stimulation by L-canavanine, suggesting a pre-existing deficiency or dysfunction in this specific T-cell population in SLE patients. nih.gov This lack of response was not correlated with medication doses, indicating it is an underlying feature of the disease state. nih.gov By disrupting the normal function of these regulatory T-cells, L-canavanine can interfere with the processes that prevent the body from attacking its own tissues, thereby contributing to autoimmune reactions.
Mechanisms of Autoantibody Production
L-(+)-Canavanine, a non-protein amino acid found in certain leguminous plants like alfalfa, is a structural analog of L-arginine. frontiersin.orgresearchgate.net This structural similarity is central to its role in inducing autoimmune phenomena, such as a syndrome resembling systemic lupus erythematosus (SLE) in primates. nih.govreddit.comresearchgate.net The primary mechanism involves the erroneous incorporation of canavanine into proteins in place of arginine by arginyl-tRNA synthetase. researchgate.netnih.govresearchgate.net This process results in the synthesis of structurally aberrant "canavanyl proteins" with disrupted three-dimensional conformations and, consequently, impaired function. nih.govresearchgate.net
The formation of these anomalous proteins can trigger an autoimmune response through several pathways. The presence of canavanyl proteins can lead to apoptotic cell death. researchgate.net The subsequent phagocytosis of these apoptotic cells can serve as a source of autoantigens, which are then processed by the immune system. researchgate.netnih.govresearchgate.net Furthermore, research indicates that L-canavanine directly affects B-cell function, stimulating the synthesis of immunoglobulins, which can include autoantibodies. nih.gov Studies in certain mouse models susceptible to autoimmunity have shown that diets containing L-canavanine can exacerbate or trigger SLE-like symptoms. nih.govreddit.com The efficiency of canavanine incorporation into proteins may be heightened in the presence of inflammation or conditions leading to arginine deficiency. researchgate.netnih.govresearchgate.net
In vitro experiments have demonstrated that L-canavanine can influence T-cell regulation of antibody synthesis. researchgate.netresearchgate.net Specifically, it has been shown to act on CD8(-)Leu8(+) T cells, which are involved in regulating antibody production and lymphocyte proliferation. researchgate.net The lymphocytes from SLE patients have exhibited a poor response to L-canavanine stimulation, suggesting a potential deficiency in this specific T-cell subset in individuals with SLE. researchgate.net
Influence on Antigen Processing and Presentation
The incorporation of L-(+)-canavanine into newly synthesized proteins can significantly disrupt the cellular processes of antigen processing and presentation. researchgate.netnih.govresearchgate.net Endogenously produced canavanyl proteins are marked for degradation and processed through the proteasome pathway, a critical step in generating peptides for presentation by MHC class I molecules. researchgate.netnih.govresearchgate.net However, the integration of canavanine into key components of the antigen processing machinery itself, such as the proteasome or endosome, can impair their function. nih.govresearchgate.net This disruption can alter the repertoire of self-peptides presented to T cells, potentially leading to the activation of autoreactive T cells and contributing to the breakdown of self-tolerance.
Impact on Animal Physiology and Growth
The presence of L-(+)-canavanine in the diet of monogastric animals has been shown to have detrimental effects on their growth and health. In broiler chickens, the inclusion of canavanine in a nutritionally balanced diet led to a significant depression in both feed intake and growth by approximately 25%. This reduction in growth was primarily attributed to the decrease in feed consumption, as demonstrated in pair-feeding experiments.
In animal models such as rats, repeated administration of canavanine has resulted in more severe toxic effects. Observed effects include weight loss and alopecia. Histological examinations of tissues from rats treated with daily injections of canavanine revealed significant organ damage, specifically pancreatic acinar cell atrophy and fibrosis.
Effects of L-(+)-Canavanine on Monogastric Animal Performance
| Animal Model | Parameter Affected | Observed Effect | Reference |
|---|---|---|---|
| Broiler Chicks | Feed Intake | ~25% decrease | |
| Broiler Chicks | Growth | ~25% decrease | |
| Rats (repeated administration) | Body Weight | Weight loss | |
| Rats (repeated administration) | Integumentary System | Alopecia | |
| Rats (repeated administration) | Pancreas | Acinar cell atrophy and fibrosis |
Toxicological studies in Sprague-Dawley rats have been conducted to determine the toxicity profile of L-(+)-canavanine. Following a single subcutaneous injection, the median lethal dose (LD50) was determined to be 5.9 g/kg in adult rats and 5.0 g/kg in 10-day-old rats. Single oral doses of canavanine were found to be less toxic than subcutaneous injections.
Pharmacokinetic studies in adult rats revealed that after a single subcutaneous dose of 2.0 g/kg, the bioavailability was 72%, while a single oral dose of the same amount had a bioavailability of 43%. The half-life of canavanine in adult rats was 1.56 hours. In terms of clearance, 48% of an intravenous dose was excreted unaltered in the urine, and 16% of a subcutaneous dose was recovered in the urine. Following an oral dose, only 1% of the administered canavanine was recovered in the urine, with 21% remaining in the gastrointestinal tract after 24 hours. Less than 1% of a dose was found to be incorporated into the proteins of adult and neonatal rats.
Repeated subcutaneous administration resulted in more severe toxicity, including elevations in serum glucose and urea (B33335) nitrogen, and depletion of cholesterol. Notably, significant decreases in the activity of serum aspartate aminotransferase, alanine (B10760859) aminotransferase, and alkaline phosphatase were observed.
Toxicological and Pharmacokinetic Parameters of L-(+)-Canavanine in Rats
| Parameter | Value/Observation | Conditions | Reference |
|---|---|---|---|
| LD50 (subcutaneous) | 5.9 g/kg (adult), 5.0 g/kg (10-day-old) | Single dose | |
| Bioavailability (subcutaneous) | 72% | 2.0 g/kg single dose | |
| Bioavailability (oral) | 43% | 2.0 g/kg single dose | |
| Half-life | 1.56 hours | Adult rats | |
| Urinary Excretion (intravenous) | 48% unaltered | - | |
| Urinary Excretion (subcutaneous) | 16% | - | |
| Urinary Excretion (oral) | 1% | - |
Neurobiological and Behavioral Studies
Research into the neurobiological effects of L-(+)-canavanine has often focused on its ability to act as an inhibitor of nitric oxide synthase (NOS), an enzyme that synthesizes nitric oxide (NO) from L-arginine. nih.govresearchgate.net NO is a critical signaling molecule in the nervous system. Canavanine's inhibitory action on NOS has been observed in various tissues, including the brain. nih.gov This suggests that canavanine can cross the blood-brain barrier and potentially modulate neurological functions that are dependent on nitric oxide signaling.
Identification of Specific Gustatory Receptors (e.g., DmX Receptor)
The molecular basis for L-canavanine detection in insects has been a subject of detailed investigation, revealing a complex picture involving multiple types of receptors. Initial research identified an orphan G-protein-coupled receptor (GPCR) known as the DmX receptor as the key sensor for L-canavanine in Drosophila. nih.govplos.org This receptor, encoded by the gene mangetout (mtt), is expressed in bitter-sensitive gustatory receptor neurons (GRNs). nih.govplos.org Studies showed that the DmX receptor is activated by L-canavanine in vitro and that disrupting its function, either through a chemical antagonist or by genetic mutation of the mtt gene, suppresses the repellent behavior in flies. nih.govplos.orgnih.gov These findings suggested that DmX, which is distinct from the primary family of insect gustatory receptors (Grs), fulfills a crucial role in detecting this natural toxin. nih.gov
However, subsequent research has challenged the singular role of the DmX receptor, proposing instead that members of the Gustatory Receptor (Gr) family are essential for L-canavanine avoidance. ucsb.edu One study found that flies with a mutated DmX receptor gene still displayed normal L-canavanine avoidance behaviors and associated action potentials in their sensory neurons. ucsb.edu This research identified two other receptors, Gr8a and Gr66a, as being indispensable for detecting L-canavanine. ucsb.edu According to this model, both Gr8a and Gr66a are required subunits of a functional L-canavanine receptor complex. Gr66a is broadly tuned to respond to various bitter compounds, while Gr8a appears to confer specificity for L-canavanine. ucsb.edu Further studies have supported the involvement of Grs, suggesting that GR8a, GR66a, and GR98a are all required for the in-vivo sensation of L-canavanine. researchgate.net
Table 2: Gustatory Receptors Implicated in L-canavanine Detection in Drosophila
| Receptor | Receptor Type | Proposed Function in L-canavanine Detection | Key Findings |
|---|---|---|---|
| DmX Receptor | G-protein-coupled receptor (GPCR) | Directly binds and is activated by L-canavanine to trigger an aversive response. nih.govresearchgate.net | Disruption of the DmX gene (mtt) was found to suppress the repellent effect. nih.govplos.orgnih.gov |
| Gr8a | Gustatory Receptor (Gr) | Acts as a specific subunit in a receptor complex for L-canavanine. ucsb.edu | Mutations in Gr8a abolish L-canavanine-induced action potentials and avoidance behavior. ucsb.edu |
| Gr66a | Gustatory Receptor (Gr) | Functions as a broadly-tuned subunit required for the detection of bitter compounds, including L-canavanine. ucsb.edu | Mutations in Gr66a result in an inability to detect L-canavanine and other noxious tastants. ucsb.edu |
Research into Lifespan and Aging Processes
The influence of L-canavanine on lifespan and aging has been explored in vertebrate models, with findings suggesting a complex interaction with diet. L-canavanine is a structural analogue of the proteinogenic amino acid L-arginine and can interfere with processes that utilize arginine. nih.govsigmaaldrich.com This includes being charged by the arginyl-tRNA synthetase and subsequently incorporated into newly synthesized proteins, which can lead to misfolded, non-functional "canavanyl proteins" that disrupt cellular metabolism. nih.govresearchgate.net
Research using female BALB/c mice investigated whether dietary administration of L-canavanine could modulate longevity. A significant finding was that the effect of canavanine on lifespan appears to be dependent on the protein content of the diet. nih.gov In one study, mice consuming a high-protein diet (23.4% protein) supplemented with 1% L-canavanine showed significantly improved survival compared to control mice on the same high-protein diet. nih.gov However, when the experiment was repeated with mice on a diet with a more moderate protein level (15.7% dry matter basis), the addition of 1% canavanine had no effect on either the mean or median lifespan. nih.govnih.gov These results suggest that L-canavanine does not universally extend lifespan but may counteract certain life-shortening effects associated with high-protein diets in specific mouse strains. nih.gov The findings open a new dimension in the study of dietary modulation of longevity, indicating a potential corrective effect of canavanine under specific nutritional conditions. nih.gov
Table 3: Effect of L-canavanine on Lifespan in Female BALB/c Mice on Different Diets
| Diet Composition | Treatment Group | Mean Lifespan (days) | Median Lifespan (days) | Outcome |
|---|---|---|---|---|
| High Protein (23.4%) | Control | Lower (unspecified) | Lower (unspecified) | Increased death rate compared to canavanine group. nih.gov |
| High Protein (23.4%) | 1% L-canavanine | Higher (unspecified) | Higher (unspecified) | Significantly improved survival to 477 days of age. nih.gov |
| Moderate Protein (15.7%) | Control | 873.2 | 902 | No significant difference from canavanine group. nih.gov |
| Moderate Protein (15.7%) | 1% L-canavanine | 870.0 | 884.5 | No significant difference from control group. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| L-(+)-Canavanine sulfate (B86663) salt monohydrate |
| L-canavanine |
| L-arginine |
| Sucrose |
| Caffeine |
| Quinine |
Advanced Research Methodologies and Future Directions
In Vitro Experimental Systems
In vitro systems provide a controlled environment to dissect the specific molecular and cellular effects of L-canavanine, free from the systemic complexities of a whole organism. These methodologies are crucial for elucidating fundamental mechanisms of action.
Cell Culture Models for Mechanistic Studies
Cell culture models are indispensable tools for investigating the direct cytotoxic and modulatory effects of L-canavanine on various cell types. By exposing cultured cells to this arginine analogue, researchers can observe its impact on fundamental processes like cell proliferation, protein synthesis, and viability.
Studies using human colonic tumor (HT-29) cells have demonstrated that L-canavanine can enhance the cytotoxic effects of gamma-radiation, suggesting its potential as a radiosensitization agent. nih.gov In these models, L-canavanine treatment, particularly when administered before or after irradiation, leads to a marked increase in cell killing. nih.gov Similarly, research on human glioblastoma cell lines has shown that combining L-canavanine with arginine deprivation effectively induces apoptotic cell death, a finding not observed in normal primary glial cells. nih.gov
In the context of immunology, in vitro experiments with B-cells from autoimmune-prone New Zealand Black/New Zealand White (NZB/NZW)F1 mice revealed that L-canavanine can inhibit DNA synthesis and alter B-cell function. nih.govcdnsciencepub.com Specifically, it suppresses the response to B-cell mitogens while not affecting T-cell functions. nih.govcdnsciencepub.com Further mechanistic insights come from studies on human hepatoma (Hep G2) cells, where L-canavanine was found to inhibit the secretion of numerous plasma proteins. nih.gov This inhibition is attributed not only to the disruption of proteolytic processing but also to significant structural distortions in the canavanyl-proteins, rendering them more susceptible to degradation. nih.gov Research using IMR-90 human fibroblasts showed that proteins incorporating L-canavanine were degraded twice as fast as normal proteins. nih.gov
| Cell Line/Model | Key Research Focus | Observed Effects of L-Canavanine | Reference |
|---|---|---|---|
| Human Glioblastoma Cells | Anticancer effects in combination with arginine deprivation | Induced pleiotropic mechanisms leading to apoptotic cell death selectively in cancer cells. | nih.gov |
| Human Colonic Tumor (HT-29) | Radiosensitization | Enhanced cytotoxicity of gamma-radiation; optimal enhancement with a 48-hr exposure. | nih.gov |
| Autoimmune (NZB/NZW)F1 Mouse B-Cells | Immunomodulation | Blocked DNA synthesis and inhibited B-cell mitogen response. | nih.govcdnsciencepub.com |
| Human Hepatoma (Hep G2) | Protein secretion | Inhibited secretion of 11 plasma proteins, including albumin and transferrin, and caused structural changes. | nih.gov |
| Human Fibroblasts (IMR-90) | Protein synthesis and degradation | Incorporated into proteins, leading to a twofold increase in their degradation rate. | nih.gov |
Recombinant Enzyme Assays and Kinetic Analysis
Recombinant enzyme assays are fundamental for understanding the interaction between L-canavanine and specific enzymes, particularly arginyl-tRNA synthetase (ArgRS). This enzyme mistakenly recognizes L-canavanine as L-arginine, leading to its incorporation into proteins, a primary mechanism of its toxicity. nih.govuchicago.edu Kinetic analysis quantifies the efficiency and specificity of these enzymatic reactions.
Comparative studies using recombinant ArgRS from a canavanine-producing plant (jack bean) and a non-producing plant (soybean) have provided detailed kinetic insights. These assays revealed that the jack bean enzyme has a much higher discrimination factor against L-canavanine (a factor of 485) compared to the soybean enzyme, a crucial adaptation to prevent autotoxicity. nih.govresearchgate.net Radiometric assays, which measure the incorporation of radiolabeled substrates like L-[guanidinooxy-14C]canavanine, are a precise method for determining the rate of canavanyl-protein synthesis. nih.gov
Kinetic analyses have also been applied to enzymes involved in detoxification. For instance, canavanine hydrolase from the tobacco budworm Heliothis virescens, an insect tolerant to L-canavanine, has been characterized. Kinetic analysis revealed an apparent Michaelis constant (Km) of 1.1 mM for L-canavanine and a turnover number of 21.1 µmol·min⁻¹·µmol⁻¹, quantifying the efficiency of this detoxification pathway. nih.gov Furthermore, L-canavanine has been identified as a time-controlled, mechanism-based inhibitor of Pseudomonas aeruginosa arginine deiminase, where it forms a covalent adduct with an active-site cysteine residue. unm.edu
| Enzyme | Source Organism | Kinetic Parameter | Value | Significance | Reference |
|---|---|---|---|---|---|
| Arginyl-tRNA Synthetase | Jack Bean (Canavanine-producer) | Discrimination Factor (Arg vs. Can) | 485 | High specificity for arginine, preventing autotoxicity. | nih.gov |
| Arginyl-tRNA Synthetase | Soybean (Non-producer) | Discrimination Factor (Arg vs. Can) | Lower than Jack Bean | Readily incorporates canavanine, demonstrating susceptibility. | nih.gov |
| Canavanine Hydrolase (CH) | Heliothis virescens (insect) | Apparent Km for L-canavanine | 1.1 mM | Quantifies the affinity of the detoxification enzyme for its substrate. | nih.gov |
| Canavanine Hydrolase (CH) | Heliothis virescens (insect) | Turnover Number | 21.1 µmol·min⁻¹·µmol⁻¹ | Measures the catalytic efficiency of canavanine degradation. | nih.gov |
| Arginine Deiminase (ADI) | Pseudomonas aeruginosa | Inhibition Type | Slow substrate inhibitor | Functions via covalent modification of the active site. | unm.edu |
In Vivo Animal Model Investigations
Animal models are critical for studying the systemic effects of L-canavanine, bridging the gap between in vitro findings and potential real-world biological consequences. These models allow for the investigation of complex interactions within a living organism, including immune responses, disease pathogenesis, and ecological relationships.
Development and Validation of Disease Models (e.g., Autoimmune, Cancer)
L-canavanine has been instrumental in developing animal models for autoimmune diseases. Feeding L-canavanine to certain strains of mice has been shown to induce a syndrome resembling systemic lupus erythematosus (SLE). nih.govcdnsciencepub.comtandfonline.com In autoimmune-prone (NZB x NZW)F1 mice, a diet containing L-canavanine decreased life span and correlated with an increase in autoantibodies against double-stranded DNA and greater kidney damage. nih.govcdnsciencepub.com These findings suggest that L-canavanine can serve as a tool to create a diet-induced animal model of autoimmunity by affecting B-cell function. nih.gov However, other studies using different mouse strains, such as BALB/c, did not find evidence of induced autoimmunity, indicating that genetic background is a critical factor in the response to dietary L-canavanine. tandfonline.comnih.gov
In cancer research, animal models are essential for preclinical evaluation. While much of the cancer-related research on L-canavanine has been in cell culture, its selective sequestration by the pancreas has positioned it as a compound of interest for pancreatic cancer studies in animal models. nih.govsigmaaldrich.com The development of reliable in situ animal models is a crucial next step to investigate its efficacy and the mechanisms of malignant progression and metastasis. mdpi.com
Ecological Context Studies (e.g., Plant-Insect Interactions)
In its natural context, L-canavanine functions as a potent defensive allelochemical produced by leguminous plants to deter herbivores. uchicago.eduresearchgate.netwikipedia.org In vivo studies using insect models have been central to understanding these ecological interactions. For canavanine-sensitive insects like the tobacco hornworm, Manduca sexta, ingestion of the compound leads to severe developmental abnormalities, stunted growth, and the production of aberrant, non-functional proteins. tandfonline.comnih.govnih.gov
Conversely, some insects have evolved sophisticated tolerance mechanisms. The bruchid beetle, Caryedes brasiliensis, can consume canavanine-rich seeds by not only avoiding its incorporation into proteins but also by metabolizing it as a nitrogen source. nih.gov The tobacco budworm, Heliothis virescens, utilizes a specific enzyme, canavanine hydrolase, to detoxify L-canavanine. nih.govwikipedia.org Studies using Drosophila have shown that the insect can detect L-canavanine as a repellent through a chemosensory mechanism, providing a behavioral defense against consumption of the toxin. nih.govpasteur.fr These in vivo ecological studies highlight the evolutionary arms race between plants and the insects that feed on them.
Integration of Omics Technologies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the biological impact of L-canavanine. These high-throughput methods allow for a comprehensive survey of the changes occurring at multiple molecular levels within a cell or organism upon exposure to the compound.
Proteomics , the large-scale study of proteins, has been directly applied to investigate the effects of L-canavanine. A quantitative proteomic analysis of human glioblastoma cells treated with L-canavanine confirmed its incorporation into newly synthesized proteins. nih.gov This approach can identify the specific proteins affected and quantify changes in their abundance, providing a broad view of the cellular pathways disrupted by the creation of aberrant canavanyl-proteins. nih.gov Future proteomic studies could map the specific sites of mis-incorporation and identify downstream effects on protein-protein interaction networks.
Metabolomics , which profiles the complete set of small-molecule metabolites, holds significant potential. A key study used metabolomic approaches combined with 16S rRNA sequencing (a microbiomics technique) to show that L-canavanine released from hairy vetch roots significantly alters the soil microbial community. frontiersin.org Predictive analysis of metabolic pathways (using PICRUSt2) revealed that L-canavanine treatment enriched pathways for L-arginine degradation while depleting others, demonstrating a profound impact on the soil ecosystem's metabolic functions. frontiersin.org In another ecological context, L-canavanine was found to interfere with quorum sensing in the bacterium Sinorhizobium meliloti by competitively inhibiting processes involving L-arginine, an effect that could be further explored with metabolomic and transcriptomic profiling. nih.gov
The integration of these omics technologies provides a powerful, systems-level view of L-canavanine's mechanism of action. youtube.com By combining data from proteomics, metabolomics, and other omics fields, researchers can build more comprehensive models of how this arginine analogue perturbs cellular homeostasis, influences disease states, and mediates complex ecological interactions.
Transcriptomics and Proteomics for Gene Expression and Protein Alterations
Transcriptomic and proteomic analyses have been instrumental in elucidating the cellular responses to L-canavanine exposure. These techniques reveal how canavanine influences the expression of genes and the subsequent synthesis and modification of proteins.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, has shown that L-canavanine can inhibit gene expression. For instance, in the soil bacterium Sinorhizobium meliloti, L-canavanine has been observed to suppress the expression of specific genes, such as expE2, which is involved in the production of exopolysaccharide II (EPS II). nih.govresearchgate.net This inhibition is concentration-dependent and suggests that canavanine's effects extend beyond simple protein disruption to the level of gene regulation. nih.gov
Proteomics , the large-scale study of proteins, provides direct evidence of L-canavanine's primary toxic mechanism: its erroneous incorporation into nascent polypeptide chains in place of L-arginine. nih.govnih.govnih.govuchicago.edu This substitution leads to the formation of structurally aberrant "canavanyl" proteins with compromised function. nih.govfrontiersin.org
Quantitative proteomic studies in human glioblastoma cells have demonstrated that under arginine-deprived conditions, canavanine is readily incorporated into newly synthesized proteins. nih.gov This incorporation does not appear to have a specific motif preference. nih.gov The consequences of this are profound, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). nih.gov Key findings from proteomic analyses include:
Increased Protein Degradation: Proteins incorporating canavanine are often targeted for degradation at a higher rate. uchicago.edu
Alteration of Protein Function: The substitution of arginine with canavanine can lead to a significant loss of biological activity in enzymes and other proteins. nih.gov
Induction of Stress Responses: The accumulation of misfolded canavanyl proteins triggers cellular stress pathways, including the phosphorylation of stress-activated protein kinases like SAPK/JNK and p38. nih.gov
Post-Translational Modifications: Canavanine treatment has been linked to post-translational modifications of proteins, such as carbonylation and nitration, which are markers of nitro-oxidative stress. frontiersin.org
Interactive Table: Summary of Proteomic Alterations Induced by L-Canavanine
| Protein/Process Affected | Observed Alteration | Functional Consequence | Cell/Organism Model | Reference |
| Global Proteome | Incorporation of canavanine in place of arginine | Formation of aberrant proteins, increased degradation | Human glioblastoma cells, IMR-90 fibroblasts | nih.govnih.gov |
| Pro-survival Kinases (FAK, Akt, AMPK) | Inhibition | Impaired cell survival signaling | Human glioblastoma cells | nih.gov |
| ER Chaperone GRP78 | Increased expression | Indicator of ER stress and unfolded protein response | Human glioblastoma cells | nih.gov |
| Stress-activated Kinases (SAPK/JNK, p38) | Increased phosphorylation | Activation of pro-apoptotic signaling pathways | Human glioblastoma cells | nih.gov |
| Protein Carbonyl Groups | Increased levels | Marker of oxidative stress | Tomato seedling roots | frontiersin.org |
Metabolomics for Understanding Metabolic Perturbations
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a snapshot of the metabolic state of an organism and how it is perturbed by substances like L-canavanine. As a structural analog of L-arginine, canavanine significantly interferes with arginine-centric metabolic pathways. nih.govuchicago.edunih.gov
Metabolomic studies have begun to map the metabolic footprint of canavanine exposure. These investigations reveal disruptions in several key metabolic pathways:
Amino Acid Metabolism: Canavanine directly competes with arginine for uptake and utilization by enzymes, affecting not only protein synthesis but also other arginine-dependent pathways. nih.govuchicago.edu Studies have shown that exposure to canavanine can alter the levels of various amino acids. mdpi.com
Lipid Metabolism: Recent metabolomic profiling related to mycotoxin exposure, which can induce similar stress responses, has highlighted significant alterations in lipid metabolism, including the biosynthesis of unsaturated fatty acids and glycerophospholipid metabolism. researchgate.netmdpi.com While direct metabolomic studies on canavanine and lipid metabolism are emerging, the interconnectedness of cellular stress responses suggests this is a promising area for future research.
Energy Metabolism: Disruptions in pathways such as the TCA cycle and pyruvate (B1213749) metabolism have been reported in response to compounds that, like canavanine, interfere with fundamental cellular processes. mdpi.com
The application of metabolomics is crucial for identifying biomarkers of canavanine exposure and toxicity, which could lead to the development of diagnostic tools. mdpi.com
Advanced Analytical Techniques for Quantitation and Detection
The accurate and sensitive detection and quantification of L-canavanine in various matrices, from plant tissues to biological fluids, is fundamental for research into its biosynthesis, toxicology, and pharmacology. A range of advanced analytical techniques has been developed for this purpose.
Historically, colorimetric methods using reagents like pentacyanoaminoferrate were employed for canavanine detection. psu.edu While useful for rapid screening, these methods can be prone to interference. psu.edu
Modern analytical chemistry offers more specific and quantitative methods:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for separating canavanine from other amino acids. nih.gov To enhance detection, a pre-column derivatization step is often employed, using reagents such as diethyl ethoxymethylenemalonate (DEEMM) or dabsyl chloride. nih.govresearchgate.net These methods offer good linearity, sensitivity, and reproducibility, with detection limits in the micromolar range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is a powerful tool for the highly sensitive and specific quantification of canavanine. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like canavanine and can be coupled with MS/MS for robust analysis in complex matrices like legumes and animal feed. researchgate.netresearchgate.net LC-MS/MS methods can achieve low limits of quantification, often in the µg/L range. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique used in metabolomics that can identify and quantify metabolites, including canavanine, in biological samples. bmrb.ionih.govnih.govresearchgate.netyoutube.com NMR is non-destructive and highly reproducible, making it suitable for analyzing complex mixtures and tracking metabolic dynamics in living systems. nih.govnih.gov
Interactive Table: Comparison of Analytical Techniques for L-Canavanine
| Technique | Principle | Advantages | Disadvantages | Typical Application | Reference |
| Colorimetry | Chemical reaction producing a colored product | Rapid, low cost | Prone to interference, less specific | Screening of plant extracts | psu.edu |
| HPLC with Derivatization | Chromatographic separation of derivatized canavanine | Good sensitivity and reproducibility, quantitative | Requires a derivatization step, can be time-consuming | Quantification in seeds and biological samples | nih.govresearchgate.net |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection | High sensitivity and specificity, suitable for complex matrices | Higher equipment cost | Trace-level quantification in food, feed, and biological fluids | researchgate.netresearchgate.net |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field | Non-destructive, highly reproducible, provides structural information | Lower sensitivity compared to MS | Metabolomic profiling, analysis of complex mixtures | bmrb.ionih.gov |
Translational Research and Clinical Implications
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. L-canavanine has shown significant potential in preclinical studies, particularly in the field of oncology, warranting further investigation for its translational possibilities.
The primary clinical interest in L-canavanine stems from its activity as an antimetabolite of L-arginine. nih.govresearchgate.nettandfonline.com Many types of cancer cells exhibit defects in the biosynthesis of arginine, making them dependent on external sources of this amino acid. nih.gov This metabolic vulnerability can be exploited.
Key areas of translational interest for L-canavanine include:
Anti-cancer Monotherapy: In vitro and in vivo studies have demonstrated that L-canavanine can inhibit the proliferation of various cancer cell lines, including pancreatic, colon, and glioblastoma cells. nih.govnih.govresearchgate.netuky.edu Its efficacy is often enhanced in arginine-deficient conditions. nih.govnih.gov
Combination Therapy: L-canavanine has been shown to potentiate the cytotoxic effects of conventional chemotherapy drugs like doxorubicin (B1662922) and cisplatin, particularly in cancer cells that overexpress argininosuccinate (B1211890) synthase (ASS), an enzyme involved in arginine synthesis. nih.gov This suggests a potential role for canavanine in combination regimens to enhance the efficacy of existing cancer treatments. nih.gov
Targeting Arginine-Dependent Tumors: The development of canavanine-based therapies could provide a novel metabolic approach to treating tumors with specific metabolic deficiencies, independent of the blood-brain barrier for brain tumors like glioblastoma. nih.gov
Despite these promising preclinical findings, the translation of L-canavanine into a clinical therapeutic has yet to be fully realized. Challenges include the need for high doses and the potential for toxicity. nih.gov Future research will need to focus on optimizing delivery systems, exploring synergistic drug combinations, and identifying patient populations most likely to benefit from canavanine-based therapies.
It is crucial to distinguish research on the chemical L-canavanine from clinical trials for Canavan disease, a rare and fatal genetic neurodegenerative disorder. Canavan disease is caused by a mutation in the ASPA gene and is unrelated to L-canavanine exposure.
Ethical Considerations in Canavanine Research
The investigation of naturally derived compounds with inherent toxicity, such as L-canavanine, necessitates careful consideration of several ethical principles. nih.govresearchgate.net These considerations span the entire research process, from initial discovery and preclinical testing to potential clinical applications.
Research on Natural Toxins: The principle that "natural" does not equate to "safe" is paramount in the study of plant-derived compounds. nih.gov Researchers have an ethical responsibility to thoroughly investigate the toxicological profile of natural products like canavanine to understand their potential risks to humans, animals, and the environment. researchgate.netmdpi.com
Animal Welfare: Preclinical studies involving animals must adhere to strict ethical guidelines. This includes the principles of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). nih.gov The potential benefits of the research must be weighed against the welfare of the animals involved.
Informed Consent and Human Studies: Should canavanine research progress to human clinical trials, the principles of informed consent will be critical. jmp.ir Participants must be fully informed of the potential risks and benefits of the investigational treatment. jmp.irijrpr.com Given the toxic properties of canavanine, transparency about potential adverse effects is ethically obligatory.
Environmental Impact: Research involving genetically modified organisms to study canavanine biosynthesis or the large-scale cultivation of canavanine-producing plants should consider potential ecological impacts. ijrpr.com Minimizing harm to the environment is an important ethical consideration in all scientific research. jmp.ir
Benefit and Harm (Beneficence and Non-maleficence): The ultimate ethical justification for canavanine research lies in its potential to yield benefits, such as new cancer therapies. nih.govfrontiersin.org This potential benefit must be continually assessed against the potential for harm that could arise from its toxicity. nih.govfrontiersin.org This includes ensuring the quality, safety, and efficacy of any potential therapeutic product derived from canavanine. frontiersin.org
Adherence to established ethical frameworks and regulatory oversight is essential to ensure that the scientific exploration of L-canavanine is conducted responsibly and with the utmost regard for human health and welfare. jmp.irijrpr.com
Q & A
Q. How to prepare selective media using L-(+)-Canavanine sulfate salt monohydrate for yeast genetic studies?
- Methodological Answer : To select for yeast strains with specific genetic modifications (e.g., arginine auxotrophy), prepare canavanine media using:
- 6.7 g/L YNB without amino acids (lacks arginine),
- 2 g/L glucose/dextrose,
- 20 mg/L L-histidine HCl monohydrate,
- 20 mg/L L-methionine,
- 20 mg/L adenine sulfate salt,
- 60 mg/L this compound.
Critical Note : Omit arginine entirely, as its presence compromises selection . Agar (20 g/L) can be added for solid media.
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store the compound in a desiccator at 4°C, protected from light and moisture. For long-term stability (>6 months), aliquot into airtight, light-resistant vials under inert gas (e.g., argon) and store at -20°C. Confirm stability via HPLC or mass spectrometry after reconstitution .
Q. How to quantify L-(+)-Canavanine sulfate in solution using colorimetric assays?
- Methodological Answer : While Folin-Ciocalteu reagent is standard for protein quantification, it may interact with canavanine’s guanidino group. To avoid interference:
Precipitate proteins using trichloroacetic acid (TCA).
Centrifuge and filter the supernatant.
Use ninhydrin-based assays specific for amino acids, calibrating with canavanine standards .
Advanced Research Questions
Q. How to resolve contradictions in the reported efficacy of L-(+)-Canavanine sulfate as an inducible NO synthase (iNOS) inhibitor?
- Methodological Answer : Discrepancies may arise from cell-type-specific uptake or competing metabolic pathways. To validate:
Perform dose-response curves (0.1–10 mM) in parallel with a known iNOS inhibitor (e.g., 1400W).
Measure nitrite/nitrate levels (Griess assay) and confirm via Western blot for iNOS expression.
Use arginine-deficient media to eliminate competition with endogenous substrates .
Q. What experimental controls are critical when using canavanine resistance in CRISPR/Cas9 genome-wide screens?
- Methodological Answer : To minimize false positives in yeast screens:
Include a non-edited wild-type strain to assess baseline canavanine toxicity.
Use galactose induction (2 g/L) for temporal control of Cas9 expression.
Validate hits with orthogonal selection markers (e.g., G418 resistance) and Sanger sequencing .
Q. How does L-(+)-Canavanine sulfate interact with arginine transporters, and how can this be exploited in uptake studies?
- Methodological Answer : Canavanine competes with arginine for cationic amino acid transporters (e.g., CAN1 in yeast). To study kinetics:
Use radiolabeled [³H]-arginine and unlabeled canavanine in competitive uptake assays.
Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots.
Validate using CAN1-knockout strains to confirm transporter specificity .
Q. What analytical methods are recommended for verifying the purity of synthesized this compound?
- Methodological Answer : Employ a multi-method approach:
HPLC : Use a C18 column with UV detection at 210 nm; compare retention time to certified standards.
NMR : Confirm the absence of peaks corresponding to arginine or sulfate derivatives.
Elemental Analysis : Verify stoichiometry of sulfur and nitrogen .
Key Considerations for Experimental Design
- Contamination Risks : Cross-contamination with arginine (e.g., from media supplements) can invalidate selection. Test media with arginine-auxotrophic strains before use .
- Toxicity Thresholds : Canavanine concentrations >100 mg/L may induce non-specific toxicity in eukaryotic cells; titrate for optimal selection pressure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
